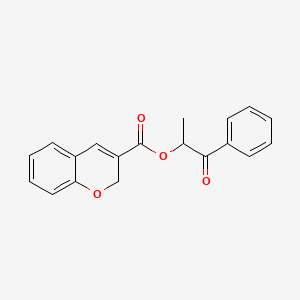
1-oxo-1-phenylpropan-2-yl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oxo-1-phenylpropan-2-yl 2H-chromene-3-carboxylate: is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a phenyl group, a chromene moiety, and a carboxylate ester functional group. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1-phenylpropan-2-yl 2H-chromene-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of salicylaldehyde with an α,β-unsaturated carbonyl compound followed by cyclization can yield the desired chromene derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts to enhance reaction rates and yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure efficient production while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-oxo-1-phenylpropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the chromene moiety.
Aplicaciones Científicas De Investigación
1-oxo-1-phenylpropan-2-yl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
- 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid, succinimidyl ester
- 3-(5-pheny-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones
Uniqueness
1-oxo-1-phenylpropan-2-yl 2H-chromene-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities. The presence of both the chromene and phenyl groups allows for diverse chemical reactivity and biological interactions. This compound’s versatility makes it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C19H16O4 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
(1-oxo-1-phenylpropan-2-yl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H16O4/c1-13(18(20)14-7-3-2-4-8-14)23-19(21)16-11-15-9-5-6-10-17(15)22-12-16/h2-11,13H,12H2,1H3 |
Clave InChI |
TWDUJUWNPNBYLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



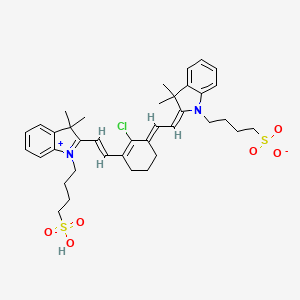
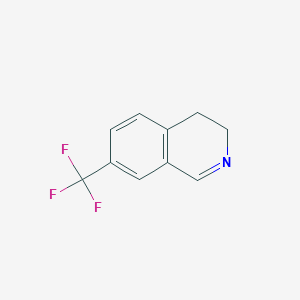
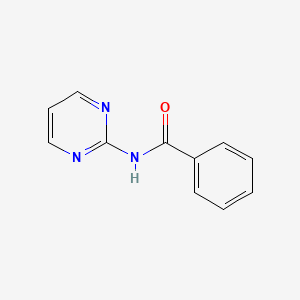
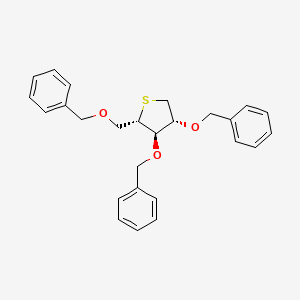
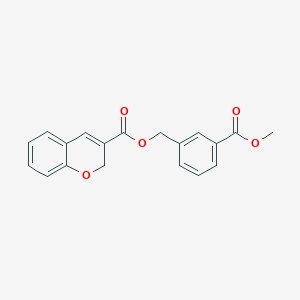

![2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline](/img/structure/B12927040.png)
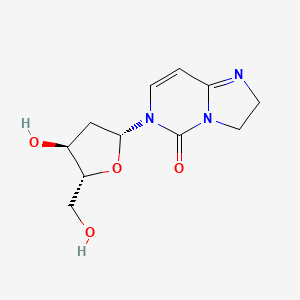



![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12927074.png)
![4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide](/img/no-structure.png)
